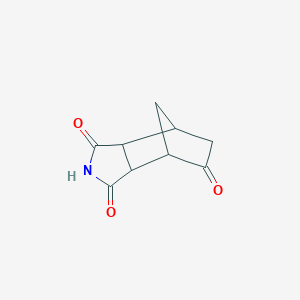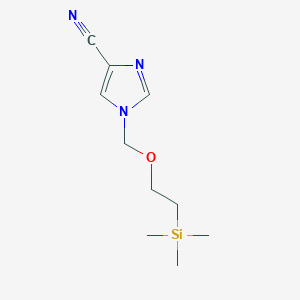
1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid is a chemical compound . It is available for research use. The CAS number for this compound is 1289387-23-0.
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClN3O2. The structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Compounds related to "1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid" have been extensively studied for their synthesis and chemical reactivity. For instance, pyridazine derivatives have been synthesized through various methods, highlighting the versatility of pyridazine chemistry in producing compounds with potential antimicrobial activity (El-Mariah et al., 2006). These synthetic routes often involve reactions with amines, azides, and other nucleophiles to introduce new functional groups, expanding the chemical space of pyridazine-based compounds for further biological evaluation.
Biological Activity
The biological activity of azetidine and pyridazine derivatives has been a subject of interest, with studies exploring their antibacterial and antimicrobial properties. For example, N-substituted-3-chloro-2-azetidinones have been evaluated for antibacterial activity against various microorganisms, demonstrating the potential of azetidine derivatives in developing new antimicrobial agents (Chavan & Pai, 2007). This suggests that "this compound" could also possess interesting biological activities worth investigating.
Structural Studies and Applications
The study of azetidine and pyridazine derivatives extends beyond biological activity, with research focusing on their structural characterization and potential applications in medicinal chemistry and materials science. For instance, the synthesis and detailed structural analysis of pyridazine analogs have provided insights into their pharmaceutical importance, paving the way for the development of heterocyclic compounds with significant applications (Sallam et al., 2021). These findings suggest potential applications in designing new drugs and materials based on the unique properties of pyridazine and azetidine derivatives.
Propiedades
IUPAC Name |
1-(6-chloropyridazin-3-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-2-7(11-10-6)12-3-5(4-12)8(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSMZIGBLBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733668 |
Source


|
| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-23-0 |
Source


|
| Record name | 1-(6-Chloro-3-pyridazinyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridazin-3-yl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B1507174.png)


![2,4-Dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1507182.png)







